Core Properties: Physicochemical and Spectroscopic Data
Core Properties: Physicochemical and Spectroscopic Data
An In-depth Technical Guide to 4'-Methoxybiphenyl-4-sulfonyl chloride: Synthesis, Characterization, and Application
This guide provides an in-depth exploration of 4'-Methoxybiphenyl-4-sulfonyl chloride, a key intermediate for researchers and professionals in drug development and materials science. We will move beyond a simple recitation of facts to provide a framework for understanding its synthesis, reactivity, and practical application, grounded in established chemical principles. This document is structured to serve as a practical reference for laboratory work.
4'-Methoxybiphenyl-4-sulfonyl chloride, also known as 4-(4-methoxyphenyl)benzenesulfonyl chloride, is a bifunctional aromatic compound featuring a reactive sulfonyl chloride group and a methoxy-substituted biphenyl backbone.[1] These features make it a valuable building block for introducing the 4'-methoxybiphenylsulfonyl moiety into target molecules.[1]
Physical and Chemical Properties
The compound is typically supplied as a solid, ranging in color from light beige to off-white.[1] Proper storage in a cool, dry environment, away from moisture, is critical to prevent hydrolysis of the reactive sulfonyl chloride group.
| Property | Value | Source(s) |
| CAS Number | 202752-04-3 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |
| Molecular Weight | 282.75 g/mol | [1] |
| Appearance | Light beige to off-white solid/powder | [1] |
| Melting Point | 103-108 °C | |
| Synonyms | 4-(4-Methoxyphenyl)benzenesulfonyl chloride | [1] |
Spectroscopic Characterization (Predicted)
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¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the sulfonyl-bearing ring will be further downfield due to the strong electron-withdrawing effect of the -SO₂Cl group.
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Predicted Signals:
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~8.0-8.2 ppm (d, 2H): Protons ortho to the -SO₂Cl group.
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~7.7-7.9 ppm (d, 2H): Protons meta to the -SO₂Cl group.
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~7.6-7.8 ppm (d, 2H): Protons ortho to the methoxy-bearing ring.
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~7.0-7.2 ppm (d, 2H): Protons meta to the methoxy-bearing ring (ortho to the methoxy group).
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~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.
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¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the sulfur atom will be significantly deshielded.
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Predicted Signals:
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~160-162 ppm: Carbon bearing the -OCH₃ group.
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~145-150 ppm: Carbon bearing the -SO₂Cl group.
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~125-140 ppm: Other aromatic carbons.
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~55-56 ppm: Methoxy (-OCH₃) carbon.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most characteristic signals will be from the sulfonyl chloride and the ether linkage.
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Characteristic Absorptions:
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1370-1385 cm⁻¹ (strong): Asymmetric S=O stretching of the sulfonyl chloride.
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1170-1190 cm⁻¹ (strong): Symmetric S=O stretching of the sulfonyl chloride.
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1240-1260 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.
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1020-1040 cm⁻¹ (medium): Symmetric C-O-C stretching of the aryl ether.
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~3100 cm⁻¹ (weak): Aromatic C-H stretching.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a clear molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, due to the ³⁷Cl isotope.
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Expected Fragments (m/z):
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282/284: Molecular ion peak [M]⁺.
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247: Loss of chlorine radical [M-Cl]⁺.
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183: Loss of SO₂Cl group [M-SO₂Cl]⁺, corresponding to the 4-methoxybiphenyl cation.
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Synthesis and Purification Workflow
The synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride is most logically approached via a two-step process starting from commercially available 4-phenylphenol: 1) methylation of the phenol to form the precursor 4-methoxybiphenyl, and 2) electrophilic chlorosulfonation of the precursor.
The key to its reactivity profile is the electronic nature of the biphenyl system. The 4'-methoxy group is a strong electron-donating group (EDG) through resonance. This effect increases the electron density of the entire biphenyl system, making it more susceptible to electrophilic attack during the synthesis (chlorosulfonation step). While the EDG is on the distal ring, it still influences the reactivity of the sulfonyl chloride group in subsequent reactions, albeit to a lesser extent than substituents on the same ring. This enhanced reactivity makes it a valuable reagent for creating complex molecules, particularly in pharmaceutical development where the sulfonamide linkage is a crucial pharmacophore. [1]
Application in Sulfonamide Synthesis: A Practical Workflow
The primary application of 4'-Methoxybiphenyl-4-sulfonyl chloride is in the synthesis of N-substituted sulfonamides, a class of compounds with significant antibacterial and therapeutic properties. [1][4]
Protocol 3: Synthesis of a Representative Sulfonamide
This protocol details the reaction with a primary amine (benzylamine) in the presence of a base to neutralize the HCl byproduct.
Materials:
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4'-Methoxybiphenyl-4-sulfonyl chloride (1.0 eq)
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Benzylamine (1.05 eq)
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Triethylamine (TEA) or Pyridine (1.5 eq)
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Anhydrous Dichloromethane (DCM) (solvent)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
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Reaction Setup: Dissolve 4'-Methoxybiphenyl-4-sulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., triethylamine).
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Nucleophile Addition: In a separate flask, dissolve benzylamine in anhydrous DCM. Add this amine solution dropwise to the stirring sulfonyl chloride solution at 0°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.
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Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Safety and Handling
4'-Methoxybiphenyl-4-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
| Hazard Type | Description | Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate PPE: lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles/face shield. |
| Reactivity | Reacts with water, potentially liberating toxic gas (HCl). | Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Store in a tightly sealed container in a desiccator. |
| Inhalation | Dust may be harmful if inhaled, causing respiratory tract irritation. | Handle in a well-ventilated chemical fume hood. Avoid creating dust. |
Handling: Use only in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. Avoid contact with skin, eyes, and clothing. Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from water and incompatible materials such as bases and alcohols. Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the water system.
Conclusion
4'-Methoxybiphenyl-4-sulfonyl chloride is a highly valuable and versatile reagent in modern organic synthesis. Its unique structure allows for the straightforward introduction of the 4'-methoxybiphenylsulfonyl group, a motif of interest in medicinal chemistry and materials science. By understanding the principles behind its synthesis, reactivity, and handling as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.
